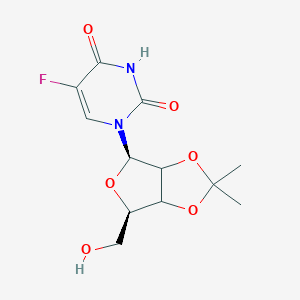

2',3'-O-Isopropylidene-5-fluorouridine

Descripción general

Descripción

2’,3’-O-Isopropylidene-5-fluorouridine is a chemical compound known for its applications in biochemical research. It is a derivative of uridine, where the hydroxyl groups at the 2’ and 3’ positions are protected by an isopropylidene group, and the hydrogen at the 5 position is replaced by a fluorine atom. This modification enhances its stability and alters its biological activity, making it a valuable tool in various scientific studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidene-5-fluorouridine typically involves the protection of uridine’s hydroxyl groups followed by fluorination. One common method includes:

Protection Step: Uridine is reacted with acetone in the presence of an acid catalyst to form the isopropylidene derivative.

Fluorination Step: The protected uridine is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5 position.

Industrial Production Methods: Industrial production of 2’,3’-O-Isopropylidene-5-fluorouridine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2’,3’-O-Isopropylidene-5-fluorouridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can convert it back to uridine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed:

Oxidation: 5-fluorouracil derivatives.

Reduction: 5-fluorouridine.

Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action:

2',3'-O-Isopropylidene-5-fluorouridine is primarily recognized for its role as a prodrug for 5-fluorouridine, which exhibits cytostatic properties against various cancer cell lines. The fluorinated pyrimidine acts by inhibiting thymidylate synthase, leading to disrupted DNA synthesis and cell proliferation.

Case Study:

A study demonstrated that derivatives of 5-fluorouridine synthesized from IP-FU exhibited significant cytotoxicity against breast carcinoma cells (MCF-7). The IC50 values indicated that these derivatives retained potent antitumor activity, showcasing the efficacy of IP-FU in developing new anticancer agents .

Synthesis of Nucleoside Derivatives

Chemical Synthesis:

IP-FU is utilized in the synthesis of various nucleoside derivatives, including N-benzoylated uridine derivatives and N3-substituted 2',3'-O-isopropylideneuridines. These derivatives have been investigated for their potential CNS depressant activities, making IP-FU valuable in pharmacological research .

Data Table: Synthesis Pathways of Nucleoside Derivatives

| Derivative | Synthesis Method | Activity |

|---|---|---|

| N-benzoylated uridine | Reaction with benzoyl chloride | Antiviral properties |

| N3-substituted 2',3'-O-isopropylideneuridine | Alkylation reactions | CNS depressant activity |

Radiopharmaceutical Applications

Radiolabeling Studies:

Recent advancements have explored the radiolabeling of IP-FU derivatives with technetium-99m for imaging applications in oncology. A specific derivative was synthesized and evaluated for its binding affinity to cancer cells, demonstrating potential for use as a radiotracer in diagnostic imaging .

Case Study:

In vitro studies showed that the radiolabeled derivative had higher binding specificity to MCF-7 cells compared to normal keratinocytes (HaCaT), indicating its potential as a targeted imaging agent for breast cancer diagnostics.

Immunological Research

Immunomodulatory Effects:

Research has indicated that IP-FU can suppress primary antibody responses in immunological assays. This property is being investigated for its potential applications in modulating immune responses during viral infections or autoimmune diseases .

Biocatalysis and Gene Sequencing

Applications in Biotechnology:

IP-FU is also employed in biocatalysis and as a substrate in PCR amplification and gene sequencing processes. Its structural modifications enhance the stability and efficiency of nucleic acid synthesis, making it a crucial component in molecular biology techniques .

Mecanismo De Acción

The mechanism of action of 2’,3’-O-Isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 5 position enhances its binding affinity to certain enzymes, thereby inhibiting their activity. This can lead to the disruption of DNA and RNA synthesis, making it a potent tool in biochemical research .

Comparación Con Compuestos Similares

5-Fluorouridine: Lacks the isopropylidene protection, making it less stable.

2’,3’-O-Isopropylidene-uridine: Lacks the fluorine atom, resulting in different biological activity.

5-Fluoro-2’-deoxyuridine: Similar fluorination but lacks the isopropylidene protection

Uniqueness: 2’,3’-O-Isopropylidene-5-fluorouridine’s unique combination of isopropylidene protection and fluorination provides enhanced stability and distinct biological activity, making it a valuable compound in various research applications .

Actividad Biológica

2',3'-O-Isopropylidene-5-fluorouridine (IP-5-FU) is a modified nucleoside that has garnered interest in pharmaceutical chemistry due to its potential biological activities, particularly in the context of antiviral and immunomodulatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₃F₁N₂O₅

Molecular Weight: 270.23 g/mol

Solubility: Soluble in solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.

The primary biological activity of this compound involves its role as an immune response modulator. It primarily targets the primary antibody response towards sheep red blood cells (SRBC), acting as a suppressant:

- Mode of Action: The compound inhibits the primary antibody response, potentially affecting the pathways involved in antibody production and immune cell activation.

- Biochemical Pathways: By modulating the immune response, IP-5-FU may influence various signaling pathways related to immune activation and regulation .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties:

- HIV Replication Inhibition: Studies have demonstrated that certain derivatives of 5-substituted uridine nucleosides, including IP-5-FU, effectively suppress HIV replication. These derivatives were tested in vitro using human T-cell lines, showing enhanced efficacy compared to traditional antiviral agents like Azidothymidine (AZT) without toxic effects on host cells .

- Mechanism of Antiviral Action: The antiviral activity is attributed to the compound's structural similarity to naturally occurring nucleosides, allowing it to interfere with viral RNA synthesis and replication processes .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of IP-5-FU against various cell lines:

- Non-Toxic Concentrations: The compound was found to be non-toxic at effective concentrations for antiviral activity, indicating a favorable safety profile for potential therapeutic applications .

- Cellular Effects: It primarily exerts its effects through modulation of immune responses rather than direct cytotoxicity against host cells .

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

Propiedades

Número CAS |

2797-17-3 |

|---|---|

Fórmula molecular |

C12H15FN2O6 |

Peso molecular |

302.26 g/mol |

Nombre IUPAC |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7-,8-,10-/m1/s1 |

Clave InChI |

LHTMLCXJMYPWGR-FDDDBJFASA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

SMILES isomérico |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CO)C |

SMILES canónico |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C |

Sinónimos |

5-Fluoro-2’,3’-O-(1-methylethylidene)uridine; 5-Fluoro-2’,3’-O-isopropylideneuridine; _x000B_5-Fluoro-2’,3’-isopropylideneuridine_x000B_ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorouridine in pharmaceutical chemistry?

A1: this compound is not a pharmaceutical compound itself but serves as a crucial starting material in the synthesis of 5'-deoxy-5-fluorouridine [, , ]. This modified nucleoside exhibits biological activity and is of interest for potential applications in medicine.

Q2: What is the key transformation involving this compound in the synthesis of 5'-deoxy-5-fluorouridine?

A2: The synthesis involves several key steps, starting with the conversion of this compound into its corresponding 5'-O-sulfonyl derivative by reacting it with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups) []. This derivative then undergoes a nucleophilic substitution reaction with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine [, ]. Subsequent hydrolysis removes the isopropylidene protecting group, and finally, the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine [, , ].

Q3: Are there any studies on the stability of this compound?

A3: While the provided research papers focus on the synthetic process, one study investigates the thermal properties of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine, an intermediate in the synthesis []. This information could be relevant for optimizing reaction conditions and understanding potential degradation pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.